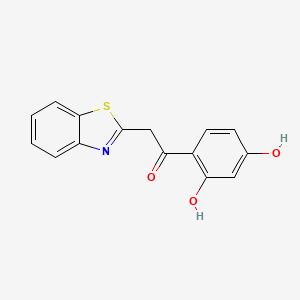

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone

Description

BenchChem offers high-quality 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-9-5-6-10(12(18)7-9)13(19)8-15-16-11-3-1-2-4-14(11)20-15/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIQQTIRADBDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound has the following chemical details:

- Molecular Formula : C15H11NO3S

- Molecular Weight : 285.37 g/mol

- CAS Number : 401602-69-5

The structure features a benzothiazole ring and a dihydroxyphenyl moiety, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone exhibits significant antioxidant properties. In vitro studies demonstrate that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests its potential use in developing new antimicrobial agents .

The biological effects of 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It can bind to receptors that regulate cellular proliferation and apoptosis.

These interactions lead to alterations in cellular signaling pathways that contribute to its therapeutic effects.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to established antioxidants like ascorbic acid .

Study 2: Anticancer Activity

In a preclinical trial involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Study 3: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. These findings suggest its potential application in treating infections caused by resistant strains .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone?

- Methodology : Start with a condensation reaction between 2,4-dihydroxyacetophenone and 2-aminobenzenethiol under reflux in ethanol, catalyzed by glacial acetic acid. Monitor progress via TLC and purify by recrystallization (similar to methods in ). Optimize stoichiometry to minimize byproducts like unreacted thiol intermediates.

- Key Tools : Use NMR (e.g., δ 7.3–8.1 ppm for aromatic protons) and mass spectrometry (EI-MS for molecular ion confirmation) to verify the product .

Q. How should researchers design initial biological activity screening for this compound?

- Experimental Design : Conduct in vitro assays for antimicrobial activity using Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination. Include antioxidant assays like DPPH radical scavenging (). Use positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure reproducibility.

- Data Interpretation : Compare results to structurally similar benzothiazole derivatives ( ) to identify structure-activity trends .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

- Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a synthetic standard.

- X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm bond angles and planarity of the benzothiazole ring (as in ).

- FT-IR : Identify carbonyl (C=O) stretches near 1680 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity across studies?

- Strategy : Perform dose-response assays under standardized conditions (pH, temperature, solvent) to eliminate variability. Use orthogonal assays (e.g., both fluorescence-based and colorimetric methods for enzyme inhibition). Cross-validate results with molecular docking to predict binding affinities to targets like COX-2 or DNA gyrase ( ).

- Case Study : If one study reports anti-inflammatory activity ( ) but another shows no effect (hypothetical), evaluate cell-line specificity or metabolic stability differences .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

- Approach : Conduct kinetic studies in buffered solutions (pH 2–12) to track degradation pathways via LC-MS. Identify intermediates, such as quinone derivatives from oxidation of the dihydroxyphenyl group. Compare stability to analogues like 2,4-dihydroxybenzophenone ( ).

- Advanced Tools : Use DFT calculations to model charge distribution and predict sites of electrophilic attack .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Protocol : Grow single crystals via slow evaporation in methanol/water. Collect X-ray diffraction data (as in ) to determine the dominant tautomer (keto vs. enol). Refine data with software like SHELXL, focusing on bond lengths (C-O vs. C-C) and hydrogen bonding networks .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Methods :

- Co-solvents : Test PEG-400 or cyclodextrins for aqueous solubility enhancement.

- Prodrug Design : Introduce phosphate esters at the hydroxyl groups, monitoring stability in plasma ( ).

- Nanoformulation : Encapsulate in liposomes and assess release kinetics using dialysis membranes .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.